molecular formula C15H18N2O4S B5973179 3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone

3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone

Cat. No. B5973179
M. Wt: 322.4 g/mol
InChI Key: NSDCZXFALJQYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone, also known as DT-010, is a novel compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone exerts its effects by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in learning and memory. By increasing the levels of acetylcholine, 3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone can improve cognitive function and protect neurons from damage.
Biochemical and Physiological Effects:
3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone has been shown to have several biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, improve cognitive function, and protect neurons from damage. 3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone has several advantages for lab experiments. It is a novel compound with unique chemical properties, which makes it an interesting target for research. 3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone is also relatively easy to synthesize, which allows for large-scale production. However, there are also limitations to using 3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration of 3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone for these conditions. Another area of interest is the development of new compounds based on the chemical structure of 3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone, which may have improved therapeutic properties. Overall, 3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone is a promising compound with potential applications in scientific research and medicine.

Synthesis Methods

3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone is synthesized by reacting 3-(4-morpholinyl)-1-phenyl-2-pyrrolidinone with thionyl chloride and then with hydrogen peroxide. The resulting compound is then treated with morpholine and acetic anhydride to obtain 3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone. This synthesis method has been optimized to obtain high yields and purity of 3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone.

Scientific Research Applications

3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone has neuroprotective properties and can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinane-4-carbonyl)-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c18-14(16-8-10-22(20,21)11-9-16)13-6-7-17(15(13)19)12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDCZXFALJQYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)N2CCS(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Dioxo-1,4-thiazinane-4-carbonyl)-1-phenylpyrrolidin-2-one

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